molecular formula C25H17BrN2S B4289023 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE

Cat. No.: B4289023
M. Wt: 457.4 g/mol
InChI Key: PCICUCWRBLRERL-UHFFFAOYSA-N
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Description

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE is an organic compound that belongs to the class of nicotinonitriles It features a bromobenzylthio group attached to a diphenylnicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl chloride and 4,6-diphenylnicotinonitrile.

    Thioether Formation: The 3-bromobenzyl chloride is reacted with a thiol compound to form the corresponding thioether.

    Coupling Reaction: The thioether is then coupled with 4,6-diphenylnicotinonitrile under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzylthio group can enhance the compound’s binding affinity to its target, while the diphenylnicotinonitrile core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromobenzyl)thio]-4,6-diphenylnicotinonitrile
  • 2-[(3-chlorobenzyl)thio]-4,6-diphenylnicotinonitrile
  • 2-[(3-bromobenzyl)thio]-4,6-dimethylnicotinonitrile

Uniqueness

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE is unique due to the specific positioning of the bromobenzylthio group, which can influence its reactivity and binding properties. The presence of the bromine atom can also enhance its potential as a halogen bond donor, which is valuable in crystal engineering and molecular recognition studies.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2S/c26-21-13-7-8-18(14-21)17-29-25-23(16-27)22(19-9-3-1-4-10-19)15-24(28-25)20-11-5-2-6-12-20/h1-15H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCICUCWRBLRERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE
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2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE
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2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE
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2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE

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